molecular formula C9H11NO3 B1474415 DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 CAS No. 73036-42-7

DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1

Cat. No. B1474415
CAS RN: 73036-42-7
M. Wt: 184.21 g/mol
InChI Key: OUYCCCASQSFEME-GNRMPFMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 is a heterocyclic organic compound . It is also known by its IUPAC name, 2-amino-2-deuterio-3-(2,6-dideuterio-4-hydroxyphenyl)propanoic acid .


Molecular Structure Analysis

The molecular formula of DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 is C9H8D3NO3 . Its molecular weight is 184.21 . The compound’s structure includes functional groups such as alcohols & phenols and amino acids .


Physical And Chemical Properties Analysis

DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 is stable if stored under recommended conditions .

Scientific Research Applications

1. Crystallization and Molecular Interactions

DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 has been utilized in the study of self-assembled monolayers (SAMs) of rigid biphenyl thiols, which act as heterogeneous nucleants for crystallization. These SAMs are instrumental in understanding the nucleation of amino acids like l-alanine and dl-valine on various surfaces. This research sheds light on the crystallographic planes and orientations involved in the nucleation process, highlighting the significance of interfacial interactions, particularly hydrogen bonding, in these phenomena (Ulman, 2002).

2. Non-enzymatic Transformation Studies

In another study, DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 played a role in the non-enzymatic transformation of various compounds, such as dl-glyceraldehyde, to form diastereomeric dl-alanine derivatives. This research proposes a plausible mechanism for such transformations, offering insights into the chemical processes involved in the formation of these derivatives (Huang, Pathirana, Ye, & Palaniswamy, 2015).

3. Analytical Method Development

DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 has been central in the development of new analytical methods for the enantioselective separation of DL-amino acids. The use of capillary electrophoresis has been validated for purity analysis, offering a novel approach for studying the level of racemization in peptide synthesis. This research contributes to the understanding of key steps in solid-phase peptide synthesis that affect racemization (Pumera, Flegel, Lepša, & Jelínek, 2002).

4. Studies on Dipeptide Syntheses

Further research has explored the stereospecificity of dipeptide syntheses using DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1. This study delved into the stereochemical course of these syntheses, contributing to a better understanding of isotactic sequences in peptide bonding. The findings have implications for synthesizing specific dipeptides and understanding their structural properties (Kricheldorf, Au, & Mang, 2009).

5. Enzyme Induction and Optimization Studies

Significantly, DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 has been identified as an effective inducer in the optimization of enzyme production. Studies have shown its role in enhancing the yield of D-amino acid oxidase, a crucial enzyme in various biochemical processes. This research offers valuable insights into the optimization of fermentation processes and enzyme induction (Gupta, Gundampati, & Debnath, 2012).

Safety and Hazards

DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 is non-hazardous for transport . It should be stored at room temperature .

Future Directions

As for future directions, it’s important to note that DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 is for research use only . Further studies could explore its potential applications in various scientific fields.

properties

IUPAC Name

2-amino-2-deuterio-3-(2,6-dideuterio-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i1D,2D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-GNRMPFMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1CC([2H])(C(=O)O)N)[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1
Reactant of Route 2
DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1
Reactant of Route 3
DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1
Reactant of Route 4
DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1
Reactant of Route 5
DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1
Reactant of Route 6
DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1

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